2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid
Description
2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid is a fluorinated benzofuran derivative featuring a propanoic acid substituent at the 2-position of the benzofuran core. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . Structural analogs suggest that its physicochemical and biological properties are influenced by substituent positioning, electronic effects, and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(7-fluoro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9FO3/c1-6(11(13)14)9-5-7-3-2-4-8(12)10(7)15-9/h2-6H,1H3,(H,13,14) |
InChI Key |
KAEBTFRUSHOEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzofuran ring using fluorinating agents under controlled conditions.
Attachment of the Propanoic Acid Group: The propanoic acid group is attached to the benzofuran ring through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound modulates signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principal transcription factor involved in cell growth, cell death, and inflammation . This modulation leads to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Structural Differences :
- Substituent Position: The propanoic acid group is at the 3-position of the benzofuran ring, compared to the 2-position in the target compound.
- Molecular Formula : Identical (C₁₁H₉FO₃), but positional isomerism likely alters molecular conformation and intermolecular interactions.
Physicochemical Properties :
Implications :
- Isomeric differences may affect solubility and crystal packing. For example, hydrogen-bonding patterns in the target compound could differ due to the propanoic acid group’s position, influencing melting points and stability .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
Structural Differences :
- Substituents : Fluorine at the 5-position (vs. 7-position), with additional methyl (7-position) and methylsulfanyl (3-position) groups.
- Acid Chain: Shorter acetic acid chain (vs. propanoic acid).
Physicochemical and Structural Data :
- Crystal Structure : The benzofuran core is planar, with carboxyl groups forming intermolecular O–H⋯O hydrogen bonds, creating centrosymmetric dimers. This suggests that the target compound could exhibit analogous dimerization, affecting crystallinity and melting points .
- Biological Relevance : Benzofuran derivatives with halogen and sulfur-containing substituents demonstrate antibacterial and antifungal activities, implying that fluorine position and chain length in the target compound may modulate its pharmacological profile .
General Comparison of Substituent Effects
| Parameter | Target Compound | 3-(7-Fluoro) Isomer | 5-Fluoro-7-methyl Analog |
|---|---|---|---|
| Fluorine Position | 7-position | 7-position | 5-position |
| Acid Chain | Propanoic acid (2-position) | Propanoic acid (3-position) | Acetic acid (2-position) |
| Additional Substituents | None | None | 7-methyl, 3-methylsulfanyl |
| Molecular Weight (g/mol) | 208.19 | 208.19 | 270.30 (estimated) |
| Key Interactions | Potential O–H⋯O dimerization | Altered H-bonding due to isomerism | Centrosymmetric dimers observed |
| Synthetic Complexity | Moderate | Moderate | High (multiple substituents) |
Research Findings and Implications
Positional Isomerism: The 2- vs. 3-position of the propanoic acid group (as in the target compound vs. its isomer) may significantly alter hydrogen-bonding networks, solubility, and bioavailability. For instance, the 2-position could enable stronger intermolecular interactions with biological targets .
Fluorine Position: Fluorine at the 7-position (target) vs. 5-position (analog) affects electronic distribution. Electron-withdrawing fluorine at the 7-position may increase the acidity of the propanoic acid group, enhancing its reactivity in drug conjugation or salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
